tert-Butyl (5-(ethylamino)pentyl)carbamate
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Overview
Description
tert-Butyl (5-(ethylamino)pentyl)carbamate: is an organic compound with the molecular formula C12H26N2O2. It is a derivative of carbamic acid and is commonly used in various chemical and biological research applications. This compound is known for its role in the synthesis of other complex molecules and its utility in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(ethylamino)pentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-(ethylamino)pentylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-(ethylamino)pentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl (5-(ethylamino)pentyl)carbamate is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (5-(ethylamino)pentyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can also interact with enzymes and proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler derivative used in similar applications.
N-Boc-protected amines: Compounds with similar protecting groups used in organic synthesis.
tert-Butyl (5-amino)pentylcarbamate: A closely related compound with similar chemical properties
Uniqueness: tert-Butyl (5-(ethylamino)pentyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability. Its ethylamino group offers additional functionality compared to simpler carbamate derivatives, making it valuable in more specialized applications .
Properties
IUPAC Name |
tert-butyl N-[5-(ethylamino)pentyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-5-13-9-7-6-8-10-14-11(15)16-12(2,3)4/h13H,5-10H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFFBMGEABTLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCCCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649973 |
Source
|
Record name | tert-Butyl [5-(ethylamino)pentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883555-11-1 |
Source
|
Record name | 1,1-Dimethylethyl N-[5-(ethylamino)pentyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883555-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [5-(ethylamino)pentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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